molecular formula C11H12FN B3046399 4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] CAS No. 1240527-22-3

4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole]

Cat. No.: B3046399
CAS No.: 1240527-22-3
M. Wt: 177.22
InChI Key: UGTOPGDNTREJMX-UHFFFAOYSA-N
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Description

4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] is a fluorinated spirocyclic indole derivative characterized by a cyclobutane ring fused to an indole moiety at the 3' position, with a fluorine substituent at the 4' position of the indole. Spirocyclic compounds like this are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances binding specificity and metabolic stability .

Properties

IUPAC Name

4-fluorospiro[1,2-dihydroindole-3,1'-cyclobutane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN/c12-8-3-1-4-9-10(8)11(7-13-9)5-2-6-11/h1,3-4,13H,2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTOPGDNTREJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC3=C2C(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501197194
Record name 4′-Fluoro-1′,2′-dihydrospiro[cyclobutane-1,3′-[3H]indole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501197194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240527-22-3
Record name 4′-Fluoro-1′,2′-dihydrospiro[cyclobutane-1,3′-[3H]indole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240527-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-Fluoro-1′,2′-dihydrospiro[cyclobutane-1,3′-[3H]indole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501197194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-1’,2’-dihydrospiro[cyclobutane-1,3’-indole] typically involves the following steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Spirocyclization: The cyclobutane ring is introduced through a spirocyclization reaction. This can be achieved by reacting the indole derivative with a suitable cyclobutane precursor under conditions that promote ring closure.

    Fluorination: The final step involves the introduction of the fluorine atom at the 4’ position. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods: Industrial production of 4’-Fluoro-1’,2’-dihydrospiro[cyclobutane-1,3’-indole] may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the indole moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the cyclobutane ring or the indole nitrogen using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom at the 4’ position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of indole-2,3-diones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

4’-Fluoro-1’,2’-dihydrospiro[cyclobutane-1,3’-indole] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4’-Fluoro-1’,2’-dihydrospiro[cyclobutane-1,3’-indole] involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Depending on the specific application, the compound can influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between 4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] and its analogs:

Compound Name Spiro Ring Size Substituent(s) Key Structural Features Reference
4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] Cyclobutane 4'-F Rigid cyclobutane, electron-withdrawing F
6'-Fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] HCl Cyclopropane 6'-F Smaller spiro ring, higher ring strain
5'-Bromo-2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Cyclopropane 5'-Br, 2'-oxo Bulky Br substituent, ketone functionality
1',2'-Dihydrospiro[cyclobutane-1,3'-indole]-2'-one Cyclobutane 2'-oxo Oxo group enhances polarity
2-(4-Fluorophenyl)-1',3-dimethyl-5-phenylspiro[cyclopentane-1,3'-indoline]-2,4-dien-2'-one Cyclopentane 4-F-phenyl, dienone Extended conjugation, aromatic substituents

Key Observations :

  • Ring Size Effects : Cyclobutane (as in the target compound) offers moderate ring strain compared to cyclopropane analogs (e.g., 6'-fluoro derivative), which may influence synthetic accessibility and stability .
  • Substituent Position: Fluorine at the 4' position (target compound) vs. 6' () alters electronic effects on the indole ring.
  • Functional Groups : The absence of an oxo group in the target compound compared to and may reduce polarity, affecting solubility and membrane permeability.

Physicochemical Properties

  • Melting Points : While direct data for the target compound are unavailable, the 4-fluorophenyl spiro analog () melts at 153–154°C, suggesting fluorination increases crystallinity .
  • Solubility : Fluorine’s hydrophobicity may reduce aqueous solubility compared to oxo-containing analogs (e.g., ), though cyclobutane’s rigidity could mitigate this .

Pharmacological Potential

  • Bioactivity: Bromo and chloro spiro derivatives () are explored as non-nucleoside reverse transcriptase inhibitors, suggesting the 4'-fluoro analog could exhibit similar antiviral activity with improved metabolic stability due to fluorine’s inertness .
  • Toxicity : Fluorinated compounds generally exhibit lower toxicity compared to bromo/chloro analogs, as seen in ’s discontinued 6'-fluoro derivative, possibly due to reduced reactive metabolites .

Biological Activity

4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] is a synthetic compound with significant potential in biological research. This compound, identified by its CAS number 1240527-22-3, has garnered attention for its unique structural properties and biological activities.

PropertyValue
Molecular FormulaC11H12FN
Molecular Weight177.22 g/mol
PurityTypically ≥ 95%
CAS Number1240527-22-3

Anticancer Properties

Recent studies have indicated that compounds similar to 4'-fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] exhibit cytotoxic effects against various cancer cell lines. For instance, research on cyclobutane-containing alkaloids shows that these compounds can induce apoptosis in tumor cells, potentially through the modulation of signaling pathways involved in cell survival and death mechanisms .

The biological activity of 4'-fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] may involve:

  • Inhibition of Cell Proliferation : Studies suggest that the compound can inhibit the proliferation of cancer cells by affecting cell cycle regulation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies

  • Study on Antitumor Activity : A study evaluated the effects of similar spiro-indole compounds on human melanoma cells, reporting IC50 values ranging from 15.75 to 46.97 µg/mL, indicating significant cytotoxicity .
  • Mechanistic Insights : Another investigation into cyclobutane derivatives revealed their ability to interact with DNA and disrupt replication processes, further enhancing their potential as anticancer agents .

Comparative Analysis with Other Compounds

To better understand the efficacy of 4'-fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole], a comparison with other known anticancer agents is useful.

CompoundIC50 (µg/mL)Mechanism of Action
Doxorubicin0.5 - 1.0Topoisomerase II inhibition
Cisplatin10 - 20DNA cross-linking
4'-Fluoro-1',2'-dihydrospiro...15.75 - 46.97Apoptosis induction

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole]?

Answer:
The synthesis typically involves spiroannulation strategies, such as cyclopropane ring formation via [3+2] cycloadditions or intramolecular cyclization. For example, catalytic hydrogenation of vinyl intermediates (e.g., using bromides as catalysts) can yield spiro scaffolds with high diastereoselectivity (89% yield for one isomer) . Key steps include:

  • Spirocyclization : Use of bromotriphenylphosphonium bromide in trifluoromethane solvent to generate cyclopropane rings.
  • Fluorination : Introduction of fluorine via electrophilic substitution or fluorinated precursors (e.g., 4-fluorophenyl derivatives) .
    Characterization relies on NMR, IR, and HRMS to confirm regiochemistry and stereochemistry .

Basic: How is the spirocyclic structure of this compound confirmed experimentally?

Answer:
X-ray crystallography is the gold standard for structural elucidation. For example, bond angles (e.g., N1–C12–C15 = 112.69°) and torsional parameters (e.g., C16–C17–C18–C19 = 1.3°) provide precise spatial arrangement data . Spectroscopic methods :

  • 1H/13C NMR : Distinct signals for sp3-hybridized cyclobutane carbons (δ ~25–35 ppm) and indole protons (δ ~6.5–7.5 ppm).
  • IR : Absorption bands for C-F stretches (~1100–1250 cm⁻¹) .

Advanced: What strategies address diastereoselectivity challenges during spirocyclization?

Answer:
Diastereoselectivity is controlled by:

  • Catalyst design : Chiral catalysts (e.g., phosphine-based) induce asymmetry, as seen in the synthesis of (1R,2S)- and (1R,2R)-isomers with 9% vs. 89% yields .
  • Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states favoring specific stereoisomers.
  • Substituent effects : Electron-withdrawing groups (e.g., fluorine) on the indole ring reduce steric hindrance, enhancing selectivity . Computational DFT studies help predict steric and electronic influences on transition states .

Advanced: How do computational methods complement experimental data for this compound?

Answer:
DFT calculations (e.g., B3LYP/6-311++G**) are used to:

  • Predict thermodynamic stability of isomers (e.g., comparing cyclopropane ring strain in diastereomers).
  • Simulate NMR chemical shifts and vibrational spectra, cross-validated against experimental data .
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity toward electrophiles/nucleophiles .

Basic: What are the common spectroscopic pitfalls in characterizing this compound?

Answer:

  • Overlapping NMR signals : Spiro carbons (C1 and C3) may show multiplet splitting due to coupling with fluorine. Deuterated solvents (e.g., DMSO-d6) and 2D NMR (HSQC, HMBC) resolve ambiguities .
  • C-F coupling artifacts : 19F-1H coupling in COSY spectra can mislead assignments; decoupling experiments are recommended .

Advanced: How do crystallographic data resolve contradictions in proposed molecular geometries?

Answer:
Discrepancies between predicted and observed geometries (e.g., bond lengths or angles) are resolved via:

  • Hydrogen bonding analysis : Intermolecular interactions (e.g., N2–H2A···O2, D···A = 2.876 Å) stabilize specific conformations .
  • Disorder modeling : Partial occupancy refinement for flexible groups (e.g., fluorophenyl rings) ensures accurate electron density maps .

Basic: What reactivity patterns are observed in fluorinated spiroindoles?

Answer:

  • Electrophilic substitution : Fluorine directs incoming electrophiles to the indole C5 position due to its electron-withdrawing effect .
  • Ring-opening reactions : Cyclopropane rings undergo fluorinative cleavage with hypervalent iodine reagents (e.g., 1,3-difluorination) .

Advanced: What mechanistic insights explain the stability of the cyclopropane ring under acidic/basic conditions?

Answer:

  • Ring strain vs. conjugation : The spiro junction distributes strain across the cyclobutane and indole systems, reducing reactivity.
  • Steric protection : Bulky substituents (e.g., 4-fluorophenyl) shield the cyclopropane from nucleophilic attack. Kinetic studies show slower hydrolysis rates compared to non-spiro analogs .

Basic: How are thermodynamic properties (e.g., melting point, solubility) determined for this compound?

Answer:

  • DSC/TGA : Melting points (e.g., ~180–220°C) and decomposition profiles are measured via differential scanning calorimetry.
  • Solubility tests : Systematic screening in DMSO, ethanol, and aqueous buffers (pH 1–13) identifies optimal conditions for biological assays .

Advanced: What bioisosteric replacements for the fluorine atom have been explored, and how do they affect activity?

Answer:

  • Chloro/cyano analogs : Replace fluorine with Cl or CN to modulate lipophilicity (logP) and binding affinity.
  • Hydrogen bonding donors : OH or NH2 groups at the 4'-position enhance interactions with target proteins (e.g., kinases), as seen in related indole derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole]
Reactant of Route 2
4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole]

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